Beta-Amyloid (1-38) is a peptide fragment derived from the larger amyloid precursor protein, specifically the first 38 amino acids of the beta-amyloid sequence. This peptide is significant in Alzheimer's disease research, as it plays a role in the formation of amyloid plaques, which are characteristic of this neurodegenerative condition. The sequence of Beta-Amyloid (1-38) in mice and rats differs from that in humans by three amino acid residues: Arg5, Tyr10, and His13 in humans correspond to Gly5, Phe10, and Arg13 in mice and rats respectively .
Beta-Amyloid (1-38) belongs to a class of peptides known as amyloid peptides, which are categorized based on their length and structure. It is one of several variants of beta-amyloid peptides, which also include Beta-Amyloid (1-40) and Beta-Amyloid (1-42). These peptides are classified based on their amino acid composition and their roles in amyloid plaque formation.
The synthesis of Beta-Amyloid (1-38) can be achieved through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
During synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups on the amino acids. Once the desired sequence is assembled, cleavage from the solid support and deprotection steps yield the final product. Purification techniques such as high-performance liquid chromatography are typically employed to ensure high purity levels necessary for biological studies .
Beta-Amyloid (1-38) has a unique molecular structure characterized by its linear arrangement of amino acids. The specific sequence contributes to its ability to fold into various secondary structures, including alpha-helices or beta-sheets under different conditions.
The molecular formula and mass of Beta-Amyloid (1-38) can vary slightly depending on the source but generally aligns with expected values for peptides of this length. The precise molecular weight is approximately 4,200 Da .
Beta-Amyloid (1-38) participates in several biochemical reactions within the brain. It can aggregate with other beta-amyloid variants, particularly Beta-Amyloid (1-42), leading to the formation of oligomers and fibrils that are toxic to neurons.
Studies have shown that Beta-Amyloid (1-38) can inhibit the aggregation of Beta-Amyloid (1-42), suggesting a regulatory role in amyloidosis. This interaction is crucial for understanding how different forms of beta-amyloid influence each other's aggregation behavior .
The mechanism by which Beta-Amyloid (1-38) affects neuronal function involves its interaction with synaptic proteins and receptors. It has been observed to reverse negative impacts on long-term potentiation induced by other beta-amyloids, thereby potentially restoring synaptic function.
Beta-Amyloid (1-38) exists as a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under specific storage conditions away from light and moisture.
The peptide's solubility and stability can be influenced by pH and ionic strength, making it essential to control these parameters during experiments. Its reactivity with other biomolecules also plays a critical role in its function within biological systems .
Beta-Amyloid (1-38) is primarily used in Alzheimer's disease research, particularly in studies focused on understanding amyloid pathology. It serves as a model compound for investigating the mechanisms of amyloidosis and testing potential therapeutic agents aimed at modulating amyloid aggregation.
Additionally, it is utilized in various assays to evaluate neuronal health and function in experimental models, providing insights into synaptic plasticity and neurodegeneration processes .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3